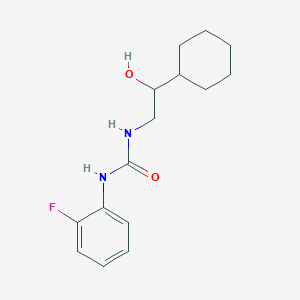

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c16-12-8-4-5-9-13(12)18-15(20)17-10-14(19)11-6-2-1-3-7-11/h4-5,8-9,11,14,19H,1-3,6-7,10H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIHQPKZFVMUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)NC2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H21FN2O2

- Molecular Weight : 280.35 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes, particularly in cancer and bacterial infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 7 to 20 µM. The compound targets specific pathways involved in cancer progression, such as:

- Angiogenesis inhibition : By disrupting the vascular supply to tumors.

- Cancer cell signaling modulation : Affecting pathways that control cell growth and survival.

Antibacterial Activity

This compound also demonstrates antibacterial effects against several pathogens. Comparative studies have shown its efficacy against:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) for these organisms typically ranges from 40 to 50 µg/mL, indicating a promising potential as an antibacterial agent.

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Efficacy Study :

- A study evaluated the effect of the compound on human leukemia cell lines, demonstrating an IC50 value as low as 1.5 µM, highlighting its potency against hematological malignancies.

- Bacterial Resistance Study :

- Research conducted on the antibacterial properties revealed that the compound exhibited comparable inhibition zones to standard antibiotics like ceftriaxone, suggesting its potential as an alternative treatment for resistant bacterial strains.

Data Summary Table

Comparison with Similar Compounds

Key Observations :

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the main compound enhances lipophilicity compared to the benzo-thiadiazole group in , which may reduce metabolic clearance but limit aqueous solubility.

- Fluorine vs. In contrast, the 2-hydroxyphenyl group in may form hydrogen bonds but could increase susceptibility to oxidation.

- Complex Substituents: Flufenoxuron incorporates multiple fluorine atoms and a benzoyl group, resulting in higher pesticidal activity but possibly greater synthetic complexity compared to the main compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.